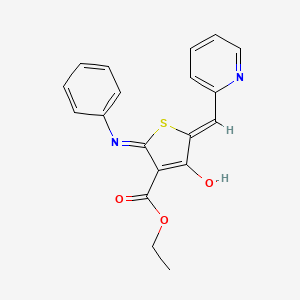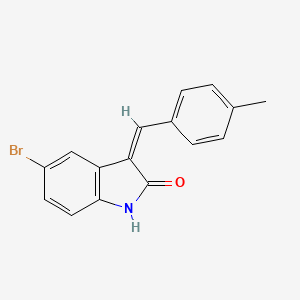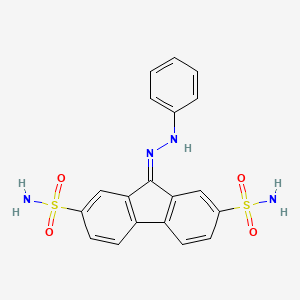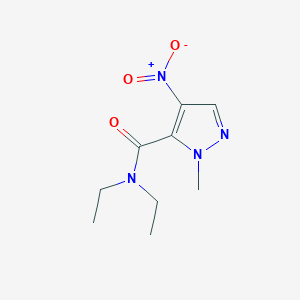![molecular formula C24H20ClNO7 B11608018 {2-chloro-6-methoxy-4-[3-(methoxycarbonyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridin-4-yl]phenoxy}acetic acid](/img/structure/B11608018.png)
{2-chloro-6-methoxy-4-[3-(methoxycarbonyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridin-4-yl]phenoxy}acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{2-CHLORO-6-METHOXY-4-[3-(METHOXYCARBONYL)-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDIN-4-YL]PHENOXY}ACETIC ACID is a complex organic compound with a unique structure that includes a chlorinated methoxyphenyl group, a methoxycarbonyl group, and an indeno[1,2-b]pyridine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-CHLORO-6-METHOXY-4-[3-(METHOXYCARBONYL)-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDIN-4-YL]PHENOXY}ACETIC ACID typically involves multiple steps, including the formation of the indeno[1,2-b]pyridine core, chlorination, and methoxylation. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
2-{2-CHLORO-6-METHOXY-4-[3-(METHOXYCARBONYL)-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDIN-4-YL]PHENOXY}ACETIC ACID can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but often involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in a wide range of products, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-{2-CHLORO-6-METHOXY-4-[3-(METHOXYCARBONYL)-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDIN-4-YL]PHENOXY}ACETIC ACID has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-{2-CHLORO-6-METHOXY-4-[3-(METHOXYCARBONYL)-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDIN-4-YL]PHENOXY}ACETIC ACID involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, modulating their activity, and affecting various cellular processes. The exact mechanism can vary depending on the specific application and the biological context.
Comparación Con Compuestos Similares
Similar Compounds
- 2-{2-CHLORO-6-METHOXY-4-[3-(METHOXYCARBONYL)-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDIN-4-YL]PHENOXY}ACETAMIDE
- 2-{2-CHLORO-6-METHOXY-4-[3-(METHOXYCARBONYL)-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDIN-4-YL]PHENOXY}ETHANOL
Uniqueness
What sets 2-{2-CHLORO-6-METHOXY-4-[3-(METHOXYCARBONYL)-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDIN-4-YL]PHENOXY}ACETIC ACID apart from similar compounds is its specific combination of functional groups and its unique indeno[1,2-b]pyridine core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C24H20ClNO7 |
|---|---|
Peso molecular |
469.9 g/mol |
Nombre IUPAC |
2-[2-chloro-6-methoxy-4-(3-methoxycarbonyl-2-methyl-5-oxo-1,4-dihydroindeno[1,2-b]pyridin-4-yl)phenoxy]acetic acid |
InChI |
InChI=1S/C24H20ClNO7/c1-11-18(24(30)32-3)19(20-21(26-11)13-6-4-5-7-14(13)22(20)29)12-8-15(25)23(16(9-12)31-2)33-10-17(27)28/h4-9,19,26H,10H2,1-3H3,(H,27,28) |
Clave InChI |
ZQKKALIAPNPBNU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(C2=C(N1)C3=CC=CC=C3C2=O)C4=CC(=C(C(=C4)Cl)OCC(=O)O)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-fluorophenyl)-2-(3-{(E)-[1-(4-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetamide](/img/structure/B11607943.png)
![Ethyl 7-ethyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11607950.png)


![2-(allylthio)-7-amino-4-oxo-5-phenyl-3,5-dihydro-4H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B11607964.png)
![3-[1-(2,4-dimethylphenyl)-5-(4-methylphenyl)pyrrol-2-yl]propanoic Acid](/img/structure/B11607967.png)

![1-[3-(4-chlorophenyl)-11-(4-fluorophenyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone](/img/structure/B11607979.png)
![2-ethoxyethyl {[3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B11607989.png)
![7-cyclohexyl-6-imino-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11607992.png)

![Methyl 7-(2-ethoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11608004.png)
![(3aS,4R,9bR)-8-iodo-4-(pyridin-4-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B11608012.png)
![(5E)-5-(3-ethoxy-4-propoxybenzylidene)-2-(3-methyl-1-benzofuran-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11608015.png)
